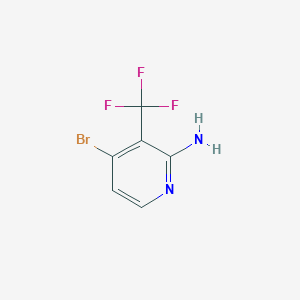

2-Amino-4-bromo-3-(trifluoromethyl)pyridine

概要

説明

2-Amino-4-bromo-3-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C6H4BrF3N2 and its molecular weight is 241.01 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It’s known that this compound is used in the preparation of pyrazolopyridines as kinase lrrk2 inhibitors . Kinases are proteins that play a crucial role in cell signaling pathways, and inhibiting their action can be beneficial in treating and preventing diseases like cancer and neurodegenerative disorders .

Mode of Action

It’s known to be involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound participates in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

It’s known to be used in the preparation of pyrazolopyridines as kinase lrrk2 inhibitors . These inhibitors can potentially treat and prevent diseases like cancer and neurodegenerative disorders .

Action Environment

It’s known that the success of the suzuki–miyaura (sm) cross-coupling reaction, in which this compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-3-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the regioselective deprotonation at the C-3 position of a pyridine derivative using lithium diisopropylamide (LDA), followed by trapping with carbon dioxide to form the corresponding nicotinic acid . Another method includes the trifluoromethylation of 4-iodobenzene, which can be further functionalized to introduce the amino and bromo groups .

Industrial Production Methods

Industrial production of this compound often involves high-temperature vapor-phase reactions with transition metal-based catalysts. For instance, simultaneous vapor-phase chlorination/fluorination at temperatures exceeding 300°C using catalysts like iron fluoride can yield trifluoromethylpyridine derivatives . These methods are advantageous due to their efficiency and scalability.

化学反応の分析

Types of Reactions

2-Amino-4-bromo-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, where the bromo group is replaced by a boronic acid derivative.

Common Reagents and Conditions

Lithium Diisopropylamide (LDA): Used for regioselective deprotonation.

Iron Fluoride: Catalyst for high-temperature vapor-phase reactions.

Palladium Complexes: Employed in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridine derivatives, while oxidation reactions can produce corresponding pyridine N-oxides.

科学的研究の応用

2-Amino-4-bromo-3-(trifluoromethyl)pyridine has diverse applications in scientific research:

類似化合物との比較

Similar Compounds

4-Amino-2-(trifluoromethyl)pyridine: Similar structure but with different substitution pattern.

2,3-Dichloro-5-(trifluoromethyl)pyridine: Another trifluoromethylpyridine derivative used in agrochemicals.

Uniqueness

2-Amino-4-bromo-3-(trifluoromethyl)pyridine is unique due to the specific combination of amino, bromo, and trifluoromethyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in various fields.

生物活性

2-Amino-4-bromo-3-(trifluoromethyl)pyridine (CAS No. 1227595-26-7) is a pyridine derivative notable for its unique trifluoromethyl group, which significantly influences its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and therapeutic interventions. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant research findings.

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, allowing for improved interaction with biological targets. The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or activator of various enzymes, influencing metabolic pathways.

- Receptor Binding : Its structure allows for interactions with specific receptors, modulating signal transduction pathways.

- Cellular Uptake : The presence of the trifluoromethyl group enhances cellular permeability, facilitating uptake into target cells.

This compound exhibits several key biochemical properties that contribute to its biological activity:

- Stability : The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.

- Transport Mechanisms : Its distribution within biological systems is mediated by transport proteins, affecting its bioavailability and efficacy.

Research Findings

Recent studies have highlighted the diverse biological activities associated with this compound. Below are summarized findings from various research articles:

Case Studies

-

Antimicrobial Activity :

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound possessed significant antibacterial properties, particularly against Gram-positive bacteria. -

Anticancer Properties :

In a recent investigation involving MDA-MB-231 cells, the compound demonstrated a strong inhibitory effect on cell proliferation. It was noted that treatment led to increased apoptosis markers, suggesting a mechanism involving programmed cell death. -

Enzyme Interaction Studies :

Research focusing on the interaction with cytochrome P450 enzymes revealed that while some inhibition occurred, it was not significant at therapeutic concentrations, suggesting a potential for reduced drug-drug interactions.

特性

IUPAC Name |

4-bromo-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-3-1-2-12-5(11)4(3)6(8,9)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZNMKDQXHRDOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。